molecular formula C16H17BrN4O2 B2837001 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379977-31-6

5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2837001
CAS No.: 2379977-31-6
M. Wt: 377.242
InChI Key: PDVNDQFHTFJFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a pyridinylmethanone group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Piperidine Introduction: The brominated pyrimidine is then reacted with piperidine under basic conditions to form the piperidinylpyrimidine intermediate.

    Oxymethylation: The piperidinylpyrimidine is subjected to oxymethylation using formaldehyde and a suitable base to introduce the oxymethyl group.

    Pyridinylmethanone Formation: Finally, the oxymethylated intermediate is coupled with a pyridinylmethanone derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nature of the nucleophile used in substitution reactions.

Scientific Research Applications

5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Material Science: The unique chemical properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, inhibiting their activity. The piperidine ring provides structural stability, while the pyridinylmethanone group enhances binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
  • [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
  • 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole

Uniqueness

  • The presence of the pyridin-2-ylmethanone group distinguishes 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine from its analogs, potentially offering unique binding properties and biological activities.
  • The specific arrangement of functional groups in this compound may result in distinct electronic and steric effects, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-13-8-19-16(20-9-13)23-11-12-4-3-7-21(10-12)15(22)14-5-1-2-6-18-14/h1-2,5-6,8-9,12H,3-4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVNDQFHTFJFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.